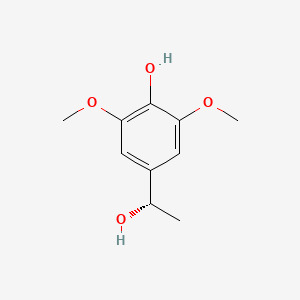
3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C9H17NO3S It is a derivative of tetrahydrothiophene, featuring a piperidine ring attached via an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with piperidine derivatives. One common method includes the use of organic peracids such as peracetic acid or m-chloroperbenzoic acid to oxidize tetrahydrothiophene, forming the 1,1-dioxide derivative . The piperidine moiety is then introduced through nucleophilic substitution reactions, often under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, utilizing large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrothiophene moiety may also participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the piperidine ring, making it less versatile in biological applications.
3-Hydroxytetrahydrothiophene 1,1-dioxide:
Uniqueness
3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the piperidine ring and the tetrahydrothiophene 1,1-dioxide structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H17NO3S |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
3-piperidin-4-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)6-3-9(7-14)13-8-1-4-10-5-2-8/h8-10H,1-7H2 |
Clé InChI |
PZAGKXYAYJZQNT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




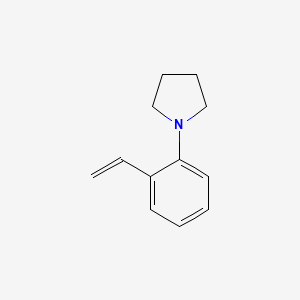
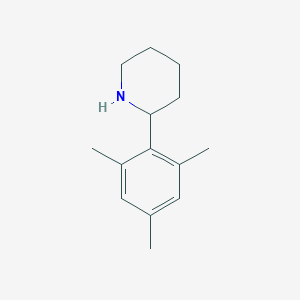
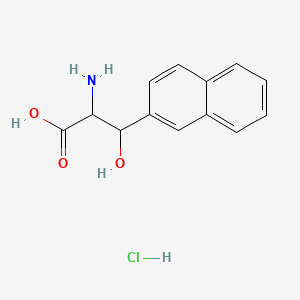

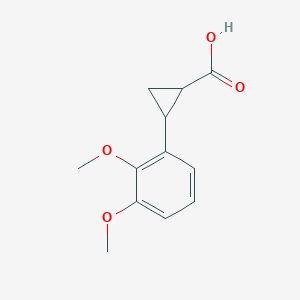


![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)

![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
